A2B receptor antagonist 2 hydrochloride
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Overview
Description
A2B receptor antagonist 2 hydrochloride is a chemical compound known for its role as an antagonist of the adenosine A2B receptor. This receptor is part of the G protein-coupled receptor family and is involved in various physiological processes, including inflammation, immune response, and cancer progression . The compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology and immunotherapy .
Preparation Methods
The synthesis of A2B receptor antagonist 2 hydrochloride typically involves multiple steps, including the formation of key intermediates and final product purification. One common synthetic route involves the use of an 8-p-sulfophenylxanthine scaffold . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
A2B receptor antagonist 2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups to create derivatives of the compound. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the xanthine scaffold.
Scientific Research Applications
A2B receptor antagonist 2 hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of A2B receptor antagonist 2 hydrochloride involves its binding to the adenosine A2B receptor, thereby blocking the receptor’s activation by adenosine. This inhibition can lead to various downstream effects, including the enhancement of dendritic cell function, T-cell activation, and reduction of immunosuppressive cells such as myeloid-derived suppressor cells and regulatory T cells . These effects contribute to the compound’s potential therapeutic benefits in cancer treatment .
Comparison with Similar Compounds
A2B receptor antagonist 2 hydrochloride is unique due to its high selectivity and potency for the adenosine A2B receptor. Similar compounds include:
PSB-21500: An irreversible A2B receptor antagonist with high selectivity.
PSB-21502: Another potent A2B receptor antagonist, though less selective compared to PSB-21500.
TT-702: A selective and potent A2B receptor antagonist used in cancer research. These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications
Properties
Molecular Formula |
C12H16ClN5 |
---|---|
Molecular Weight |
265.74 g/mol |
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C12H15N5.ClH/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2;/h4-5H,1-3H3,(H4,13,14,15,16,17);1H |
InChI Key |
GWCMPUPDFPWCGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C.Cl |
Origin of Product |
United States |
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